Product packaging for 2-cyano-N-propylbenzenesulfonamide(Cat. No.:)

2-cyano-N-propylbenzenesulfonamide

Cat. No.: B15325589
M. Wt: 224.28 g/mol
InChI Key: YHMMNVIXSYSYBM-UHFFFAOYSA-N
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Description

2-Cyano-N-propylbenzenesulfonamide (CAS 1016797-23-1) is a benzenesulfonamide derivative with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . As a specialized chemical building block, this compound is of significant interest in medicinal and organic chemistry research, particularly in the development of novel molecules with potential biological activity. Benzenesulfonamide derivatives are a prominent class of compounds known for their wide range of applications, including use as enzyme inhibitors, antimicrobial agents, and receptor antagonists . The core sulfonamide functional group is a key pharmacophore in many pharmaceuticals, and its incorporation into larger, more complex structures is a common strategy in drug discovery . The specific structure of this compound, which features both a polar sulfonamide group and a nitrile (cyano) group, makes it a versatile intermediate. The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids or tetrazoles, allowing for further chemical diversification . Researchers can utilize this compound in the synthesis of more complex sulfonamide derivatives to explore structure-activity relationships, particularly in the design of inhibitors for enzymes like dihydropteroate synthase or various carbonic anhydrases . The physicochemical properties of sulfonamide derivatives, such as pKa and lipophilicity, are critical for their behavior in biological systems and are active areas of in silico and experimental research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2S B15325589 2-cyano-N-propylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-cyano-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-2-7-12-15(13,14)10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3

InChI Key

YHMMNVIXSYSYBM-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyano N Propylbenzenesulfonamide and Its Analogues

Established Synthetic Routes to the Core 2-Cyano-N-Propylbenzenesulfonamide Structure

The synthesis of this compound involves a sequence of well-defined reaction steps, including the formation of the benzenesulfonamide (B165840) backbone, introduction of the cyano group, and N-alkylation.

Multi-step Reaction Pathways for Benzenesulfonamide Formation

The formation of the benzenesulfonamide core is a fundamental step in the synthesis of this compound. Several multi-step reaction pathways are available for creating this essential structural motif. A common and traditional method involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.org This can be achieved by preparing sulfonyl chlorides from thiols through oxidation with reagents like N-chlorosuccinimide (NCS). organic-chemistry.org

Modern synthetic strategies offer more direct and efficient routes. For instance, a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can yield a wide array of sulfonamides with good functional group tolerance. organic-chemistry.org Another approach involves the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates, catalyzed by iron(II) chloride under mild conditions. organic-chemistry.org

Starting MaterialReagentsProductKey Features
ThiolsN-Chlorosuccinimide (NCS), Tetrabutylammonium chloride, Water, AmineSulfonamideIn situ generation of sulfonyl chloride. organic-chemistry.org
Nitroarenes(Hetero)arylboronic acids, Potassium pyrosulfiteSulfonamideOne-pot, three-component reaction with broad scope. organic-chemistry.org
NitroarenesSodium arylsulfinates, FeCl2, NaHSO3N-ArylsulfonamideMild conditions and good functional group tolerance. organic-chemistry.org
Sulfonic acids/saltsAmine, Microwave irradiationSulfonamideRapid and high-yielding. organic-chemistry.org
Thiol derivativesH2O2, SOCl2, AmineSulfonamideDirect oxidative conversion to sulfonyl chloride followed by amination. organic-chemistry.org

Introduction of the Cyano Moiety in Sulfonamide Synthesis

The introduction of a cyano group onto the benzene (B151609) ring is a critical transformation in the synthesis of this compound. The cyano group is a versatile functional group that can serve as a precursor for various other functionalities, such as aldehydes, amines, and carboxylic acids. researchgate.net

Electrophilic cyanation is a prominent method for introducing a cyano group. nih.gov Reagents like N-cyano-N-tosyl-sulfonamide (NCTS) have been successfully employed for the rhodium-catalyzed C-H cyanation of aromatic compounds. nih.gov This approach often utilizes a directing group to achieve site-selectivity, for instance, at the ortho position of a directing group on the benzene ring. nih.gov

Challenges in the direct cyanation of heteroarenes have led to the development of alternative protocols, including electrochemical methods. researchgate.net While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which use toxic cyanide sources, have been employed for the synthesis of 2-cyanobenzothiazoles, newer, safer, and more efficient methods are continuously being explored. nih.gov

Strategies for N-Alkylation with Propyl Groups

The final key step in assembling the this compound structure is the N-alkylation of the sulfonamide with a propyl group. Various catalytic systems have been developed to facilitate this transformation efficiently and under environmentally benign conditions.

A notable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process, which utilizes alcohols as alkylating agents, with water being the only byproduct. rsc.orgacs.org Manganese-based catalysts, such as a well-defined Mn(I) PNP pincer complex, have proven effective for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary aliphatic alcohols, including propanol. acs.org This method generally results in excellent isolated yields. acs.org

Water-soluble iridium complexes, for example [Cp*Ir(biimH2)(H2O)][OTf]2, also catalyze the N-alkylation of sulfonamides with alcohols in water, often under microwave irradiation. rsc.org These metal-ligand bifunctional catalysts are highly active and can provide the desired N-alkylated products in good yields. rsc.org

Catalyst SystemAlkylating AgentKey Features
Mn(I) PNP pincer complexPrimary aliphatic alcoholsBench-stable catalyst, excellent yields for mono-N-alkylation. acs.org
[Cp*Ir(biimH2)(H2O)][OTf]2AlcoholsWater-soluble, metal-ligand bifunctional catalyst, often used with microwave irradiation. rsc.org
Manganese dioxideAlcoholsSolvent-free conditions under air, practical and efficient. organic-chemistry.org

Synthesis of Diversified Analogues and Derivatives of this compound

The core structure of this compound can be systematically modified to generate a library of analogues and derivatives for various applications.

Modification of the Benzenesulfonamide Ring (e.g., via Sandmeyer Reaction)

The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents onto an aromatic ring, starting from an aryl amine. In the context of benzenesulfonamide analogues, an amino group on the benzene ring can be converted into a diazonium salt, which can then be displaced by various nucleophiles, including cyano, halo, and hydroxyl groups. This allows for the synthesis of a diverse set of substituted benzenesulfonamides.

For example, starting with an aminobenzenesulfonamide, diazotization followed by treatment with a copper(I) cyanide (the Sandmeyer reaction) would yield a cyanobenzenesulfonamide. This strategy offers a versatile entry point to analogues with different substitution patterns on the aromatic ring.

Variation of the N-Alkyl Substituent (e.g., Propyl vs. Isopropyl)

The nature of the N-alkyl substituent can be readily varied to synthesize analogues of this compound. The synthetic methods for N-alkylation, such as those employing manganese or iridium catalysts, are generally applicable to a range of primary alcohols, allowing for the introduction of different alkyl chains (e.g., ethyl, butyl). acs.orgorganic-chemistry.org

The synthesis of N-isopropyl analogues would typically require the use of isopropanol (B130326) as the alkylating agent. The steric bulk of the isopropyl group compared to the linear propyl group can influence the reaction conditions required for efficient N-alkylation. The choice of the N-alkyl group can be crucial as it can affect the molecule's physical and chemical properties.

Derivatization at the Cyano Group

The cyano group (–C≡N) on the benzene ring of benzenesulfonamide derivatives is a versatile functional group that can undergo various chemical transformations to yield a wide array of derivatives. The reactivity of the cyano group allows for the introduction of different functionalities, leading to compounds with altered chemical and physical properties.

The hydrolysis of the nitrile group can convert it into a carboxylic acid or an amide, which can then be further functionalized. ebsco.com Reduction of the cyano group can yield a primary amine, providing another point for derivatization. Additionally, the cyano group can participate in cycloaddition reactions and can be used to form heterocyclic rings. wikipedia.org

A notable method for the derivatization of the cyano group involves its conversion to a secondary cyanamide. This can be achieved through a multi-step process starting with the thiourea (B124793) of sulfanilamide, followed by S-methylation. The resulting methyl (4-sulfamoylphenyl)carbamimidothioate can then be treated with potassium carbonate to form a potassium cyano(4-sulfamoylphenyl)amide intermediate. This intermediate can then be reacted with various alkyl or benzyl (B1604629) halides to produce N-substituted cyanamido-benzenesulfonamide derivatives. nih.gov

Table 1: Examples of Reactions at the Cyano Group

Starting MaterialReagent(s)ProductReaction Type
Aromatic NitrileH₂O, H⁺ or OH⁻Carboxylic AcidHydrolysis
Aromatic NitrileLiAlH₄ or H₂/CatalystPrimary AmineReduction
Methyl (4-sulfamoylphenyl) carbamimidothioate1. K₂CO₃ 2. R-X (Alkyl/Benzyl Halide)4-(N-alkyl/benzyl-cyanamido) benzenesulfonamideCyanamide Formation

Incorporation into Heterocyclic Systems (e.g., Thiosemicarbazone-benzenesulfonamide Derivatives)

The incorporation of the benzenesulfonamide moiety into heterocyclic systems is a common strategy to generate novel compounds. One prominent example is the synthesis of thiosemicarbazone-benzenesulfonamide derivatives. These compounds are of interest due to the combined structural features of both the sulfonamide and the thiosemicarbazone pharmacophores. nih.govbenthamdirect.comresearchgate.netrjraap.comeurekaselect.com

The general synthesis of these derivatives involves the reaction of a substituted benzenesulfonamide containing a carbonyl group (an aldehyde or a ketone) with a thiosemicarbazide (B42300). google.com This condensation reaction typically proceeds under mild conditions, often with acid catalysis, to form the corresponding thiosemicarbazone. The variability in both the benzenesulfonamide and the thiosemicarbazide starting materials allows for the creation of a large library of derivatives. google.com

For instance, 4-acetyl-N-substituted-benzenesulfonamides can be reacted with various thiosemicarbazides to yield a series of N-(substituted)-2-{1-[4-(sulfamoyl)phenyl]ethylidene}hydrazinecarbothioamides. google.com Furthermore, the "tail approach" is a design strategy where modifications are made to the thiosemicarbazone part of the molecule to explore structure-activity relationships. nih.govbenthamdirect.comresearchgate.netrjraap.comeurekaselect.com

Table 2: Synthesis of Thiosemicarbazone-Benzenesulfonamide Derivatives

Benzenesulfonamide ReactantThiosemicarbazide ReactantProduct
4-Acetyl-N-phenylbenzenesulfonamideThiosemicarbazide2-{1-[4-(Phenylsulfamoyl)phenyl]ethylidene}hydrazine-1-carbothioamide
4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide4-CyclohexylthiosemicarbazideN-(Cyclohexyl)-2-{1-[4-(4-methoxyphenylsulfamoyl)phenyl]ethylidene}hydrazinecarbothioamide

Advanced Synthetic Techniques and Optimization

The synthesis of benzenesulfonamides has been significantly advanced by the adoption of modern synthetic techniques that offer improvements in terms of efficiency, selectivity, and environmental impact compared to traditional methods.

Microwave-Assisted Synthesis in Benzenesulfonamide Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher purity of products. jocpr.com In the context of benzenesulfonamide chemistry, microwave irradiation has been successfully employed for various transformations.

For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been achieved efficiently using microwave irradiation. nih.gov This method involves the reaction of suitable chalcones with p-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) under microwave conditions, significantly shortening the reaction time compared to conventional heating. nih.gov Similarly, the synthesis of N-benzenesulfonamide maleimide (B117702) has been accomplished in just two minutes in high yield by the microwave-assisted reaction of maleic anhydride (B1165640) with 4-amino-benzenesulfonamide. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield Improvement
Synthesis of N-benzenesulfonamide maleimide15 min (in oil bath)2 minSignificant
Synthesis of 1,3,5-trisubstituted pyrazolines24-48 h (stirring at room temp.)7 minDrastic time reduction

Electrosynthesis Approaches for Nitrogen-Containing Compounds

Electrosynthesis offers a green and efficient alternative to conventional chemical synthesis, often avoiding the need for harsh reagents and catalysts. chemistryworld.com In the synthesis of sulfonamides, electrochemical methods have been developed that allow for the direct formation of the sulfonamide bond.

One such method involves the electrochemical oxidative coupling of thiols and amines. This process is driven by electricity and does not require any sacrificial reagents or additional catalysts, with hydrogen gas being the only byproduct. acs.orgnih.gov Another innovative approach is the direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This method utilizes a dehydrogenative electrochemical process where the arene is directly functionalized, avoiding the need for pre-functionalized starting materials. nih.govnih.gov The electrochemical reduction of nitroarenes also provides a pathway to various nitrogen-containing compounds, including precursors for sulfonamides. researchgate.net

Development of Novel Reagents for Cyanation Reactions

The introduction of a cyano group onto an aromatic ring is a crucial step in the synthesis of compounds like this compound. While traditional cyanation methods often rely on toxic metal cyanides, recent research has focused on the development of novel, less hazardous cyanation reagents. researchgate.netorganic-chemistry.org

Hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have been shown to mediate the direct oxidative cyanation of electron-rich heteroaromatic compounds under mild conditions using trimethylsilyl (B98337) cyanide as the cyanide source. acs.org Another approach involves the use of dimethylmalononitrile (B1205571) (DMMN) as an electrophilic cyanating agent for aryl Grignard or lithium reagents. organic-chemistry.org These newer methods offer advantages in terms of safety and functional group tolerance. The development of nonmetallic cyano-group sources is an active area of research aimed at avoiding the drawbacks associated with metal cyanides. researchgate.net

Palladium-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been extensively applied to the formation of C-N and C-S bonds in sulfonamide synthesis. acs.orgresearchgate.net These methods offer a versatile and highly functional group tolerant approach to constructing the sulfonamide scaffold.

One strategy involves the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates to produce secondary sulfonamides. organic-chemistry.org This reaction utilizes a biaryl phosphine (B1218219) ligand and is tolerant of a wide range of functional groups. Another powerful method is the three-component synthesis of sulfonamides via a palladium-catalyzed Suzuki-Miyaura coupling. In this approach, sulfuric chloride acts as a linchpin, reacting in situ with a secondary amine to form a sulfamoyl chloride, which then couples with an arylboronic acid to yield the desired sulfonamide. nih.govrsc.orgresearchgate.net This redox-neutral process avoids the need for an external oxidant. Palladium catalysts have also been developed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to sulfonamides. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Cyano N Propylbenzenesulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a robust and versatile functional group. Its reactivity is centered around the sulfur-nitrogen bond and the acidic proton on the nitrogen (in primary and secondary sulfonamides).

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom in the sulfonamide group is electrophilic due to the presence of two electron-withdrawing oxygen atoms and the nitrogen atom. This electrophilicity allows for nucleophilic substitution reactions at the sulfonyl group, although these reactions are generally less facile than those of the analogous sulfonyl chlorides. In the case of 2-cyano-N-propylbenzenesulfonamide, a nucleophile would attack the sulfur atom, leading to the displacement of the N-propylamino group.

The reactivity of the sulfonyl group can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required to promote these substitution reactions. The ortho-cyano group, being electron-withdrawing, can further influence the electrophilicity of the sulfonyl center.

Reactant Nucleophile Product Conditions
ArylsulfonamideR-O⁻ (Alkoxide)Arylsulfonate EsterHeating
ArylsulfonamideR₂NH (Amine)N,N-Disubstituted SulfonamideBase catalyst, Heat
ArylsulfonamideH₂OArylsulfonic AcidAcid or Base catalysis, High Temp.

This table presents representative nucleophilic substitution reactions for arylsulfonamides.

Cleavage Mechanisms of Sulfonamide Linkages

The cleavage of the sulfur-nitrogen (S-N) bond in sulfonamides is a significant transformation, often requiring specific reagents and conditions. Reductive cleavage methods have been developed to break this bond, yielding an amine and a sulfinic acid. organic-chemistry.org These reactions are valuable in synthetic chemistry for deprotection strategies. For a secondary sulfonamide like this compound, reductive cleavage would yield propylamine (B44156) and 2-cyanobenzenesulfinic acid.

Photolytic cleavage has also been reported as a method to break the sulfonamide bond. nih.gov Irradiation with ultraviolet light can induce cleavage of the S-N bond, although this method can sometimes lead to side reactions depending on the molecular structure. nih.gov Furthermore, under mass spectrometry conditions, fragmentation of protonated N-alkylbenzenesulfonamides can occur through cleavage of either the S-N or the N-C bond. nih.gov

Cleavage Method Reagents/Conditions Products from this compound
Reductive CleavageReducing agents (e.g., SmI₂, Mg/MeOH)Propylamine and 2-Cyanobenzenesulfinic acid
Photolytic CleavageUV irradiation (e.g., 254 nm)Propylamine and various sulfur-containing species
Acid-Catalyzed HydrolysisStrong acid (e.g., H₂SO₄), high temperaturePropylamine and 2-Cyanobenzenesulfonic acid

This table illustrates potential cleavage mechanisms for the sulfonamide linkage in this compound based on general methodologies.

Reactions Involving N-Substituted Sulfonamides

The presence of a propyl group on the nitrogen atom of the sulfonamide in this compound allows for specific reactions. For instance, N-alkylation of primary sulfonamides is a common method for the synthesis of secondary sulfonamides. google.com Conversely, reactions targeting the N-alkyl group are also possible.

N-Alkyl-N-chlorosulfonamides, which can be prepared from the corresponding N-alkylsulfonamides, are known to undergo addition reactions to alkenes, typically under metal catalysis. organic-chemistry.org This suggests that this compound could potentially be converted to its N-chloro derivative and subsequently used in aminohalogenation reactions.

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom of the nitrile.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the cyano group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This allows for the addition of a wide range of nucleophiles. scispace.com For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. Water can add under acidic or basic conditions to yield carboxamides or carboxylic acids. chemistrysteps.com Strong reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.

Nucleophile Intermediate Final Product General Conditions
H₂O / H⁺Protonated Nitrile2-(Aminocarbonyl)-N-propylbenzenesulfonamideAqueous acid, heat
H₂O / OH⁻Imidate2-(Aminocarbonyl)-N-propylbenzenesulfonamideAqueous base, heat
RMgX (Grignard)Imine saltKetoneEthereal solvent, then aqueous workup
LiAlH₄Imine anionPrimary AmineAnhydrous ether, then aqueous workup

This table outlines representative nucleophilic addition reactions at the cyano group.

Transformation of the Cyano Group into Other Functionalties (e.g., Carboxamides, Tetrazoles)

Carboxamide Formation: The hydrolysis of the nitrile group to a carboxamide is a common transformation. chemistrysteps.comlumenlearning.com This can be achieved under either acidic or basic conditions. chemistrysteps.comlumenlearning.com The reaction proceeds through the initial addition of water to the nitrile, followed by tautomerization to the amide. chemistrysteps.com For this compound, this reaction would yield 2-(aminocarbonyl)-N-propylbenzenesulfonamide. Enzymatic hydrolysis using nitrile hydratases also represents a mild and selective method for this conversion. researchgate.net

Tetrazole Formation: A particularly important transformation of nitriles is their conversion into tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide. organic-chemistry.org The reaction is often catalyzed by a Lewis acid (e.g., zinc or copper salts) or an organocatalyst. nih.govorganic-chemistry.org The electron-withdrawing nature of the sulfonamide group may influence the reactivity of the ortho-cyano group in this cycloaddition. This transformation would convert this compound into N-propyl-2-(1H-tetrazol-5-yl)benzenesulfonamide.

Starting Material Reagents Product Reaction Type
This compoundH₂SO₄, H₂O, heat2-(Aminocarbonyl)-N-propylbenzenesulfonamideAcid-catalyzed hydrolysis
This compoundNaOH, H₂O, heat2-(Aminocarbonyl)-N-propylbenzenesulfonamideBase-catalyzed hydrolysis
This compoundNaN₃, ZnCl₂N-Propyl-2-(1H-tetrazol-5-yl)benzenesulfonamide[3+2] Cycloaddition
This compoundNaN₃, NH₄ClN-Propyl-2-(1H-tetrazol-5-yl)benzenesulfonamide[3+2] Cycloaddition

This table provides examples of the transformation of the cyano group in this compound into a carboxamide and a tetrazole.

Role of the Cyano Group in Hydrogen Bonding and Receptor Interactions

The cyano (C≡N) group is a significant functional moiety in medicinal chemistry, primarily due to its electronic properties and ability to act as a hydrogen bond acceptor. researchgate.net The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it capable of forming hydrogen bonds with various donor residues within biological receptors. researchgate.net This ability is fundamental to the molecular recognition process, where the specific geometry and electronic nature of the ligand dictate its binding affinity and selectivity for a target protein. nih.gov

The linear geometry of the sp-hybridized cyano group allows it to fit into specific pockets within a receptor's active site. researchgate.net Research on various nitrile-containing compounds has demonstrated that the cyano group can be considered a bioisostere of other polar groups like carbonyls or hydroxyls, participating in crucial interactions that stabilize the ligand-receptor complex. researchgate.net In silico studies, which predict the binding of a ligand to a biological target, often highlight hydrogen bonds as key determinants of binding affinity. Lower free binding energy values, which indicate stronger binding, are frequently associated with the formation of hydrogen bonds between the ligand and amino acid residues at the active site. nih.gov

The electron-withdrawing nature of the cyano group can further modulate the molecule's interactive capabilities. Theoretical studies on model systems have shown that the presence of cyano groups significantly enhances the strength of hydrogen bonds. nih.govmdpi.com This enhancement is attributed to the increased acidity of neighboring hydrogen bond donors or the modulation of the electronic landscape of the molecule, which can strengthen interactions with receptor sites. nih.govmdpi.com The ability of the cyano group to participate in these interactions is a key factor in the design of targeted therapeutic agents. nih.gov

Table 1: Hydrogen Bonding Characteristics of the Cyano Group

Interaction Type Description Potential Interacting Partners in Receptors
Hydrogen Bond Acceptor The lone pair on the nitrile nitrogen atom accepts a hydrogen atom from a donor group. researchgate.net Amino acid residues with N-H or O-H groups (e.g., Arginine, Asparagine, Serine, Tyrosine). researchgate.netnih.gov
Resonance-Assisted H-Bonding Conjugative effects within the molecule can increase the negative charge on the nitrogen, strengthening the hydrogen bond. researchgate.netresearchgate.net Systems where the cyano group is conjugated with electron-donating groups.

| Dipole-Dipole Interactions | The strong dipole moment of the cyano group can lead to electrostatic interactions with polar regions of a receptor. rsc.org | Polar amino acid side chains or the peptide backbone. |

Reaction Pathways Involving the Propyl Side Chain

Alkyl chains, including the propyl group, are generally characterized by their chemical stability due to the strength of their carbon-carbon and carbon-hydrogen single bonds. They are typically unreactive under mild physiological conditions. However, the bond connecting the propyl group to the sulfonamide nitrogen (the C–N bond) can be a site for chemical transformation under specific synthetic conditions.

Research into related sulfonamide structures has shown that the C–N bond can be cleaved or modified through catalytic processes. For instance, nickel-catalyzed intramolecular cross-electrophile coupling reactions have been developed that engage the C–N bond of benzylic sulfonamides with pendant alkyl chlorides to form new cyclic products. acs.org While this compound is not a benzylic sulfonamide, this research demonstrates that the sulfonamide C-N bond, often considered robust, can be a handle for synthetic transformations under the right catalytic conditions. acs.org Such transformations can be valuable for manipulating the core structure of sulfonamide-based compounds. acs.org

The primary role of the propyl side chain in this compound is to influence its molecular interactions through steric and hydrophobic effects. The length and nature of an alkyl chain on a sulfonamide can significantly impact its physicochemical properties and, consequently, its biological activity. nih.govacs.org

| Intramolecular Interactions | The length of the alkyl chain can modulate the strength of intramolecular hydrogen bonds in related sulfonamides. nih.govacs.org | Affects the dominant protolytic form at physiological pH and the mechanism of interaction with biomolecules. nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles for 2 Cyano N Propylbenzenesulfonamide Analogues

Elucidation of Key Structural Determinants for Molecular Interaction

The molecular architecture of benzenesulfonamide (B165840) derivatives is characterized by three main components: the sulfonamide linker, the aromatic benzene (B151609) ring, and the N-alkyl substituent. The specific nature and interplay of these components dictate the compound's ability to bind to its biological target.

The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore in a vast array of medicinal compounds and plays a pivotal role in ligand binding. nih.govnih.gov Its importance stems from its unique electronic and geometric properties, which allow it to act as a versatile anchor within a protein's binding pocket.

One of the most well-documented roles of the sulfonamide group is its ability to coordinate with metal ions. For instance, in many carbonic anhydrase inhibitors, the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) directly binds to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. mdpi.com This coordination is a primary driver of high-affinity binding.

Beyond metal coordination, the sulfonamide linker is an excellent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the nitrogen-bound hydrogen can act as a donor. nih.govharvard.edu These interactions with amino acid residues, such as the highly conserved threonine (Thr-199) in carbonic anhydrase II, are crucial for stabilizing the ligand-protein complex. harvard.edu Studies have shown that the sulfonamide oxygens can mimic the interactions of other functional groups, such as the α-keto amide of the natural ligand FK506 in the FKBP12 protein. The defined geometry of the sulfonamide group helps to orient the rest of the molecule, including the benzene ring and its substituents, into favorable positions for secondary interactions within the binding site. nih.gov

Table 1: Key Interactions of the Sulfonamide Linker

Interaction Type Description Example Target Interaction
Metal Ion Coordination The deprotonated sulfonamide nitrogen atom coordinates with a metal cofactor in the enzyme's active site. Binding to the Zn²⁺ ion in carbonic anhydrase active sites. mdpi.com
Hydrogen Bonding The sulfonamide's oxygen atoms act as hydrogen bond acceptors and the NH group acts as a hydrogen bond donor. Forms hydrogen bonds with amino acid residues like Thr-199 in carbonic anhydrase. harvard.edu
Structural Anchoring Provides a rigid connection point that orients the attached phenyl and alkyl groups for optimal binding. Orients substituents to fit into specific hydrophobic or hydrophilic pockets of the target protein. nih.gov

The substitution pattern on the benzene ring of a benzenesulfonamide analogue is a key determinant of its binding affinity and selectivity. Substituents influence the electronic properties of the aromatic ring and can engage in direct interactions with the target protein. nih.govacs.org

The effects of substituents can be broadly categorized into two types:

Inductive Effects : These are transmitted through the sigma bonds. Electronegative atoms like halogens, oxygen, or nitrogen pull electron density away from the ring, making it more electron-deficient. libretexts.org

Resonance (Conjugative) Effects : These occur when a substituent's lone pair of electrons or pi system interacts with the pi system of the benzene ring. libretexts.org

Electron-withdrawing groups, such as the cyano (-CN) or nitro (-NO₂) group, decrease the electron density of the ring. This can enhance certain interactions, like those in T-shaped arene-arene interactions where the substituted ring acts as the C-H donor. nih.gov Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the ring's electron density. libretexts.org The interplay of these effects alters the molecule's electrostatic potential and its ability to participate in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and cation-pi interactions. acs.org

Quantitative structure-activity relationship (QSAR) analyses on benzenesulfonamide inhibitors have demonstrated that the inhibitory activity can be correlated with parameters like the Hammett constant (σ), which quantifies the electronic effect of a substituent, and the hydrophobic constant (π). nih.gov Structural studies have confirmed that residues in the binding pocket, particularly those at positions 92 and 131 in carbonic anhydrase, dictate how inhibitors with different substitution patterns will bind and what their affinity will be. nih.gov For instance, a substituent at the ortho-position, like the cyano group in 2-cyano-N-propylbenzenesulfonamide, will have a different steric and electronic influence compared to the same group at the meta- or para-position, leading to variations in binding orientation and potency. libretexts.org

Table 2: Influence of Benzene Ring Substituents on Molecular Interactions

Substituent Type Example Effect on Benzene Ring Impact on Binding
Electron-Withdrawing Cyano (-CN), Nitro (-NO₂) Decreases π-electron density. rsc.org Can strengthen electrostatic interactions and alter reactivity. nih.govlibretexts.org
Electron-Donating Methoxy (-OCH₃), Amino (-NH₂) Increases π-electron density. libretexts.org Can enhance certain stacking interactions and modify ring polarity. acs.org
Halogens Fluoro (-F), Chloro (-Cl) Inductive withdrawal, weak resonance donation. Can form halogen bonds and alter hydrophobicity. harvard.edu

Computational studies and X-ray crystallography have shown that for potent inhibitors, the energetic penalty of adopting a specific "bound" conformation is minimal compared to the favorable energy gained from the interactions within the active site. nih.gov The binding of a ligand like a benzenesulfonamide derivative can induce conformational changes in the protein itself, leading to a more stable complex. acs.org

Rational Design Strategies for Targeted Molecular Interactions

Building on SAR insights, medicinal chemists employ rational design strategies to optimize lead compounds. These strategies involve making deliberate chemical modifications to enhance desired properties, such as potency and selectivity, while minimizing off-target effects.

Bioisosterism is a powerful strategy in drug design where one functional group or atom is replaced by another with similar physical or chemical properties to enhance biological activity or improve pharmacokinetic profiles. cambridgemedchemconsulting.com This approach is widely applied to benzenesulfonamide frameworks.

Classical and Non-Classical Bioisosteres:

Sulfonamide Group: The sulfonamide itself can be considered a bioisostere of an amide or a carboxylic acid group, offering different chemical properties and interaction potential. nih.govchem-space.com Other analogues, such as sulfinamides or sulfonimidamides, where an oxygen atom is replaced by a nitrogen-containing group, can provide new vectors for interaction and have been explored to fine-tune binding. nih.gov

The goal of these replacements is to create a new molecule that retains the key binding interactions of the parent compound while potentially gaining advantages in potency, selectivity, or pharmacokinetics. cambridgemedchemconsulting.com

Table 3: Examples of Bioisosteric Replacements for Benzenesulfonamide Scaffolds

Original Group Bioisosteric Replacement Rationale for Replacement
Benzene Ring Pyridine, Thiophene Introduce heteroatoms to modulate polarity and form new hydrogen bonds. cambridgemedchemconsulting.com
Benzene Ring Bicyclo[1.1.1]pentane (BCP) Increase saturation (sp³ character) to improve solubility and metabolic profile. nih.govbeilstein-journals.org
Carboxylic Acid Sulfonamide Act as a stable mimic with different acidity and hydrogen bonding patterns. chem-space.com
Sulfonamide Oxygen N-R Group (Sulfonimidamide) Create a new exit vector for substitution and alter interaction profile. nih.gov

The benzenesulfonamide scaffold is an excellent starting point for designing ligand-directed probes. These are specialized molecules that contain a reactive group (an electrophile or "warhead") designed to form a covalent bond with a specific amino acid residue within or near the binding site of a target protein. acs.orgresearchgate.net

The design process involves leveraging the inherent affinity of the sulfonamide ligand to deliver the reactive moiety to the desired location. The cyano group, as seen in this compound, can be particularly useful. In the design of N-acyl-N-alkyl sulfonamide (NASA) probes, a cyano group was incorporated to increase the electrophilicity of the acyl group, enhancing its reactivity and the kinetics of covalent bond formation. acs.org

These probes are invaluable tools in chemical biology for:

Target Identification and Validation: Covalently labeling a protein allows for its isolation and identification.

Mapping Binding Pockets: Identifying the specific residue that forms the covalent bond helps to map the topology of the active site.

Visualizing Proteins: Attaching a fluorophore or tag via the probe allows for the visualization of the target protein in cells and tissues using techniques like fluorescence microscopy. researchgate.net

The sulfonamide framework provides a stable and reliable platform for developing these sophisticated chemical tools, enabling a deeper understanding of protein function and ligand-receptor interactions. acs.orgnih.gov

Optimization of Selectivity through Structural Modification

The selectivity of benzenesulfonamide-based inhibitors, including analogues of this compound, is a crucial factor in their development as therapeutic agents. A primary strategy to enhance selectivity, particularly for different isoforms of enzymes like carbonic anhydrase (CA), is the "tail approach". nih.govnih.gov This method involves attaching various chemical moieties to the core benzenesulfonamide scaffold. These "tails" can interact with specific amino acid residues in the active site of the target enzyme, leading to improved affinity and selectivity. nih.gov

The design of these tails is guided by the differences in the active site environments of various enzyme isoforms. For instance, to achieve selectivity for tumor-associated CA isoforms like CA IX and XII over the ubiquitous CA I and II, the tail groups are designed to interact with residues that are unique to the target isoforms. nih.gov Structural studies have shown that residues at specific positions, such as 92 and 131, within the hydrophobic pocket of the active site play a significant role in determining the binding orientation and affinity of these inhibitors. nih.gov

Modifications can include the introduction of heterocyclic rings, such as triazoles, which can enhance the molecule's properties. The 1,2,3-triazole ring, for example, is valued for its ability to mimic other functional groups, its stability, and its capacity for hydrogen bonding. nih.gov By incorporating a 1,2,3-triazolyloxime moiety, researchers have been able to increase the flexibility and hydrophilicity of the molecules, which can lead to better selectivity for certain CA isoforms by interacting with the hydrophilic regions of the active site. nih.gov

The following table summarizes the impact of different structural modifications on the selectivity of benzenesulfonamide analogues.

Structural Modification Rationale for Selectivity Target Isoforms Reference
Addition of a "tail" with varying substituentsExploits differences in active site residues between isoforms.CA IX, CA XII nih.govnih.gov
Incorporation of a 1,2,3-triazole ringMimics other functional groups, enhances hydrogen bonding capability.CA IX, CA XII nih.gov
Introduction of a 1,2,3-triazolyloxime moietyIncreases flexibility and hydrophilicity for interaction with hydrophilic residues.CA IX, CA XII nih.gov
Heterocyclic substitutionsCan lead to potent and highly selective inhibition.CA IX ebi.ac.ukdrugbank.com

One study reported that a heterocyclic substituted benzenesulfonamide (compound 27) exhibited an IC50 of 0.48 nM against CA IX, representing a 40-fold increase in potency compared to the lead compound and over 1000-fold selectivity over CA I and CA II. ebi.ac.ukdrugbank.com Another series of novel aryl thiazolone-benzenesulfonamides showed significant and selective inhibitory effects against breast cancer cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug design for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Development of QSAR Models for Benzenesulfonamide Activity

For benzenesulfonamide derivatives, various QSAR models have been developed to predict their inhibitory activity against enzymes like carbonic anhydrase. These models often utilize descriptors that quantify different aspects of the molecular structure, such as topological indices and physicochemical properties like hydrophobicity (logP). nih.gov

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to benzenesulfonamides. nih.govtandfonline.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to increase or decrease biological activity.

A 3D-QSAR study on a series of 37 aromatic/heterocyclic sulfonamides as CA II inhibitors yielded statistically significant models. The CoMFA model had a q² of 0.538 and an r² of 0.974, while the CoMSIA model had a q² of 0.527 and an r² of 0.971, indicating good internal and external predictive ability. nih.gov Similarly, a 3D-QSAR study on N-phenyl-3-sulfamoyl-benzamide-based capsid assembly inhibitors produced robust models (CoMFA: q² = 0.625, r²pred = 0.837; CoMSIA: q² = 0.645, r²pred = 0.698). tandfonline.com

The table below presents key statistical parameters from a representative 3D-QSAR study on benzenesulfonamide analogues.

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²pred (Predictive r²) Reference
CoMFA0.5380.9740.565 nih.gov
CoMSIA0.5270.9710.502 nih.gov

These models, often validated through molecular docking studies, provide valuable guidance for the design of novel and more potent benzenesulfonamide derivatives. tandfonline.com

Application of Machine Learning in SAR Studies

Machine learning (ML) has emerged as a powerful tool in QSAR modeling, offering sophisticated algorithms to handle complex and non-linear relationships between chemical structure and biological activity. nih.gov ML techniques can be used for various purposes in drug discovery, including the development of predictive QSAR models. nih.gov

In the context of benzenesulfonamides and other inhibitor classes, ML algorithms are employed to build robust and predictive models. For instance, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized various ML methods, including support vector regression (SVR) with different kernel functions (linear, polynomial, radial basis, and mixed-kernel) and random forest (RF). frontiersin.org The study found that a mixed-kernel SVR (MIX-SVR) approach provided the best results, demonstrating strong learning and generalization capabilities. frontiersin.org

The application of ML in QSAR for benzenesulfonamide analogues can accelerate the discovery process by enabling the rapid screening of virtual compound libraries and prioritizing the synthesis of the most promising candidates. These models can learn from existing data to identify novel structural patterns that contribute to desired biological activities.

Investigation of Molecular and Cellular Interaction Mechanisms of 2 Cyano N Propylbenzenesulfonamide

Enzyme Inhibition Studies

The interaction of 2-cyano-N-propylbenzenesulfonamide and its derivatives with various enzymes has been a subject of significant research. These studies provide insights into the compound's mechanism of action and its potential as a modulator of enzymatic activity.

Carbonic Anhydrase Isoform Inhibition by Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamide derivatives are well-established as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes. tandfonline.com These enzymes play a crucial role in various physiological processes, including pH homeostasis and CO2 transport. tandfonline.com The primary sulfonamide group is a key pharmacophore, binding to the zinc ion within the active site of the CA enzyme. acs.org

The inhibitory activity of benzenesulfonamide derivatives against different CA isoforms is highly dependent on the nature of the substituents on the benzene (B151609) ring. nih.govacs.org These "tails" can interact with various amino acid residues and water molecules within the active site cavity, influencing the compound's inhibitory potency and selectivity. nih.govacs.org

Studies on a variety of benzenesulfonamide derivatives have demonstrated a wide range of inhibitory activities against several human (h) CA isoforms:

hCA I and hCA II (Cytosolic Isoforms): These isoforms are generally moderately inhibited by many benzenesulfonamide derivatives, with inhibition constants (Ki) often falling in the nanomolar to micromolar range. nih.govacs.org

hCA IX and hCA XII (Tumor-Associated Isoforms): Many benzenesulfonamide derivatives exhibit potent, low nanomolar to subnanomolar inhibition of these isoforms, which are implicated in cancer progression. nih.govacs.org

hCA VII (Brain-Associated Isoform): Certain benzenesulfonamide derivatives have shown effective, subnanomolar inhibition of this isoform, which is linked to neuropathic pain. unifi.it

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Select Benzenesulfonamide Derivatives This table is for illustrative purposes and represents findings from various studies on benzenesulfonamide derivatives, not specifically this compound.

Derivative ClasshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)hCA VII (Ki)
Triazole-substituted benzenesulfonamides41.5 - 1500 nM nih.govacs.org30.1 - 755 nM nih.govacs.org1.5 - 38.9 nM nih.govacs.org0.8 - 12.4 nM nih.govacs.orgNot Reported
Guanidino-benzenesulfonamidesNot a primary focusLow nanomolar to subnanomolar unifi.itNot ReportedNot ReportedSubnanomolar unifi.it

Nitrile Hydratase Inhibition Mechanisms

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. wikipedia.orgnih.gov These enzymes are found in various microorganisms and have significant industrial applications. nih.govresearchgate.net The active site of NHase contains either a non-heme iron or a non-corrin cobalt ion. wikipedia.org

Inhibition of nitrile hydratase can occur through various mechanisms. Some compounds act as competitive inhibitors, binding to the active site and preventing substrate access. nih.govacs.org Other inhibitors can cause irreversible inactivation of the enzyme. nih.govacs.org For instance, 2-cyano-2-propyl hydroperoxide has been identified as a novel irreversible inhibitor of Fe-type nitrile hydratase. nih.govacs.orgresearchgate.net This compound is believed to oxidize a crucial cysteine-sulfenic acid residue in the active site, leading to the enzyme's inactivation. nih.govacs.org

The substrate specificity of nitrile hydratases can also influence their inhibition. While some NHases can hydrolyze a broad range of aliphatic and aromatic nitriles, many exhibit a preference for specific types of nitriles. researchgate.net

Broad-Spectrum Enzyme Interaction Profiling

The benzenesulfonamide scaffold is a versatile pharmacophore that can be modified to interact with a wide range of enzymes beyond carbonic anhydrases. The specific functional groups attached to the benzenesulfonamide core dictate its target specificity and inhibitory activity. Computational methods, such as molecular docking and Gaussian calculations, are increasingly being used to predict the interaction potential of benzenesulfonamide derivatives with various protein targets. citedrive.com These in silico approaches help in understanding the structural basis for the observed biological activities and in designing more potent and selective inhibitors. researchgate.net

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, benzenesulfonamide derivatives have been investigated for their ability to bind to and modulate the function of various cell surface receptors.

Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling. nih.gov The interaction of small molecules with GPCRs can either activate (agonism) or block (antagonism) the receptor's signaling pathways.

Benzenesulfonamide derivatives have emerged as a unique class of inhibitors for certain GPCRs, such as the C-X-C chemokine receptor type 4 (CXCR4). nih.gov CXCR4 is involved in various physiological and pathological processes, including cancer metastasis. nih.gov Certain benzenesulfonamide derivatives have been shown to be potent CXCR4 antagonists, with some exhibiting subnanomolar potency in binding and functional assays. nih.gov The development of radiolabeled benzenesulfonamide derivatives has also enabled their use as imaging probes for CXCR4 in preclinical models. nih.gov

Furthermore, the N-acyl sulfonamide moiety, which can be incorporated into benzenesulfonamide structures, has been explored for ligand-directed covalent labeling of GPCRs, such as the adenosine (B11128) A2B receptor. nih.gov The addition of a cyano group to the N-acyl sulfonamide can enhance its electrophilicity, facilitating covalent bond formation with the target receptor. nih.gov

Modulation of Voltage-Gated Ion Channels (e.g., NaV1.7)

Voltage-gated ion channels are critical for the generation and propagation of electrical signals in excitable cells like neurons. nih.gov The voltage-gated sodium channel NaV1.7 has been identified as a key player in pain signaling, making it an attractive target for the development of new analgesics. nih.govacs.orgnih.gov

Research has led to the discovery of benzenesulfonamide-based inhibitors of NaV1.7. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds, leading to the identification of highly potent inhibitors with significant selectivity over other sodium channel subtypes, such as NaV1.5. nih.gov The functional role of NaV1.7 in nociception has been further elucidated through studies using human induced pluripotent stem cell (iPSC)-derived nociceptors. nih.gov

Ligand Binding to Nuclear Receptors (e.g., PPARγ)

The benzenesulfonamide scaffold is a key feature in molecules designed to interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a ligand-dependent transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. mdpi.com The binding of a ligand to the PPARγ ligand-binding domain (LBD) can trigger conformational changes that modulate gene expression. mdpi.com

Research into benzenesulfonamide derivatives has identified compounds with specific PPARγ binding capabilities. One such analogue, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide, known as T2384, has been identified as a PPARγ partial agonist. nih.govnih.gov Structural and biophysical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that T2384 exhibits complex binding behavior. nih.gov It binds to the PPARγ LBD in two distinct modes within the main orthosteric (canonical) pocket and also interacts with a separate allosteric site. nih.govnih.gov This multi-modal binding is significant as it can lead to a nuanced modulation of the receptor's activity, differing from the action of full agonists which typically stabilize helix 12 in an active conformation through key interactions, such as with the amino acid Y473. mdpi.comnih.gov

Table 1: Binding Characteristics of a Benzenesulfonamide Analogue to PPARγ

Compound Name Receptor Binding Site(s) Observed Activity Source(s)
2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) PPARγ Orthosteric and Allosteric Partial Agonist nih.govnih.gov

Exploration of Sigma and Dopamine (B1211576) Receptor Interactions

The versatility of the benzenesulfonamide structure allows its derivatives to interact with various central nervous system receptors, including sigma and dopamine receptors.

Sigma Receptors: A series of novel halogenated arylsulfonamides (HAS) has been identified as potent sigma receptor ligands. nih.gov These compounds have shown high affinity for both sigma-1 and sigma-2 receptor subtypes. For instance, 4-iodo-N-[2-(1'-piperidinyl)ethyl]benzenesulfonamide (IPBS) displays subnanomolar affinity for sigma-1 sites and low nanomolar affinity for sigma-2 receptors. nih.gov In vitro competition binding studies using the radioiodinated version, 4-[125I]IPBS, confirmed its interaction with sigma-1 receptors, with an inhibition constant (IC50) of 1.46 nM. nih.gov The potent binding of these benzenesulfonamide analogues highlights their potential as tools for studying sigma receptor function and as imaging agents for tumors where these receptors are often overexpressed. nih.gov

Table 2: Sigma Receptor Binding Affinities of a Benzenesulfonamide Analogue

Compound Name Receptor Subtype Binding Affinity (IC50) Source(s)
4-iodo-N-[2-(1'-piperidinyl)ethyl]benzenesulfonamide (IPBS) Sigma-1 1.46 nM nih.gov
4-iodo-N-[2-(1'-piperidinyl)ethyl]benzenesulfonamide (IPBS) Sigma-2 Low nanomolar affinity nih.gov

Dopamine Receptors: Benzenesulfonamide derivatives have also been explored as modulators of dopamine receptors. A patent has described a class of these compounds as being suitable for treating disorders that respond to the modulation of the dopamine D3 receptor. google.com While direct binding data for a wide range of benzenesulfonamides on dopamine receptors is not extensively detailed in all studies, related patent literature indicates that benzenesulfonamide analogues are often screened for their affinity against various receptors, including the dopamine D2 receptor. nih.gov The core structure is recognized as a viable scaffold for developing ligands that target G-protein coupled receptors involved in neurotransmission. mdpi.com

Cellular and Sub-Cellular Effects

Investigation of Cellular Pathway Modulation by Analogues

Analogues of this compound have been shown to modulate critical cellular signaling pathways, particularly in the context of cancer.

One key area of investigation is the inhibition of carbonic anhydrases (CAs), specifically tumor-associated isoforms like CA IX. nih.govnih.gov These enzymes are crucial for pH regulation in cancer cells, and their inhibition can disrupt tumor growth. Aryl thiazolone–benzenesulfonamides have been developed as potent and selective inhibitors of CA IX. nih.gov

Another modulated pathway involves Receptor Tyrosine Kinases (RTKs), which regulate fundamental cellular processes like proliferation, survival, and migration. nih.gov The benzenesulfonamide analogue AL106 has been shown to induce cell death in glioblastoma (GBM) cells by interacting with Tropomyosin receptor kinase A (TrkA). nih.gov The binding of this analogue to TrkA inhibits downstream signaling through the Ras/MAP Kinase and PI3 Kinase pathways, which are frequently overactive in various cancers. nih.gov

Studies on Apoptosis and Cell Cycle Modulation in Cellular Models

A significant body of research demonstrates that benzenesulfonamide derivatives can exert anticancer effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle.

Several studies have confirmed the pro-apoptotic activity of this class of compounds.

A series of new thiazolidinone and thiazinone heterocycles with a benzenesulfonamide scaffold was found to induce apoptosis by significantly increasing the levels of effector caspases 8 and 9 in cancer cells. nih.gov

Another study on aryl thiazolone–benzenesulfonamides showed that the derivative 4e was able to induce apoptosis in MDA-MB-231 breast cancer cells, increasing the percentage of apoptotic cells by 22-fold compared to control cells. rsc.org

A 2,4-dinitrobenzenesulfonamide (B1250028) derivative was also reported to induce morphological changes characteristic of apoptosis in acute leukemia cell lines (K562 and Jurkat). ualberta.caualberta.ca

In addition to triggering apoptosis, these compounds modulate the cell cycle. The same benzenesulfonamide derivatives that induced apoptosis were also found to cause cell cycle arrest. For example, compounds 5b-e from one study led to an accumulation of cells in the sub-G1 phase, indicative of apoptosis-related DNA fragmentation. nih.gov The 2,4-dinitrobenzenesulfonamide derivative arrested K562 cells in the G2/M phase and Jurkat cells in the G0/G1 phase. ualberta.caualberta.ca This dual action of inducing apoptosis and halting cell proliferation makes benzenesulfonamide analogues a promising class of compounds for anticancer drug development.

Table 3: Effects of Benzenesulfonamide Analogues on Apoptosis and Cell Cycle

Compound Class/Derivative Cell Line(s) Apoptotic Effect Cell Cycle Effect Source(s)
Thiazolidinone-benzenesulfonamides MCF-7, HepG2 Increased caspase 8 and 9 levels Accumulation in <2n phase nih.gov
Aryl thiazolone–benzenesulfonamide 4e MDA-MB-231 22-fold increase in apoptotic cells - rsc.org
2,4-Dinitrobenzenesulfonamide S1 K562, Jurkat Induction of apoptosis G2/M arrest (K562), G0/G1 arrest (Jurkat) ualberta.caualberta.ca
Benzenesulfonamide-triazole-glycoside 9 HCT-116 Induction of apoptosis G1 phase arrest researchgate.net

Impact on Microbial Growth and Viability in In Vitro Models

The benzenesulfonamide core is historically significant in antimicrobial therapy, and modern derivatives continue to show potent activity against a range of pathogens.

Numerous studies have demonstrated the antibacterial and antifungal properties of various benzenesulfonamide analogues.

Some 1,2-benzisothiazole (B1215175) derivatives containing a benzenesulfonamide moiety exhibited good antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov

N-(thiazol-2-yl)benzenesulfonamides have shown potent activity against both Gram-negative and Gram-positive bacteria, with an isopropyl-substituted derivative displaying a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org

A comprehensive screening of ten novel benzenesulphonamide carboxamides identified compounds with significant activity against Escherichia coli, S. aureus, Pseudomonas aeruginosa, Salmonella typhi, and the fungi Candida albicans and Aspergillus niger. frontiersin.org

Furthermore, aryl thiazolone–benzenesulfonamides have demonstrated notable inhibition of S. aureus growth and have also been shown to prevent biofilm formation by Klebsiella pneumoniae. nih.gov

This consistent antimicrobial activity underscores the importance of the benzenesulfonamide scaffold in the development of new anti-infective agents to combat microbial resistance.

Table 4: Antimicrobial Activity of Benzenesulfonamide Analogues (MIC)

Compound Class/Derivative Target Microorganism MIC (μg/mL) Source(s)
Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide S. aureus 3.9 rsc.org
Benzenesulphonamide 4d E. coli 6.72 frontiersin.org
Benzenesulphonamide 4h S. aureus 6.63 frontiersin.org
Benzenesulphonamide 4a P. aeruginosa 6.67 frontiersin.org
Benzenesulphonamide 4a S. typhi 6.45 frontiersin.org
Benzenesulphonamide 4e A. niger 6.28 frontiersin.org

Advanced Analytical and Characterization Techniques in Research on 2 Cyano N Propylbenzenesulfonamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-cyano-N-propylbenzenesulfonamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. nih.gov ¹H NMR, ¹³C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) are specific NMR experiments that, when used in concert, allow for the unambiguous assignment of all proton and carbon signals and reveal long-range connectivity within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the propyl group, and the terminal methyl protons. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This includes the carbons of the benzene ring, the cyano group, and the propyl chain.

Two-dimensional NMR techniques, such as HMBC, are crucial for establishing the connectivity between different parts of the molecule. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. For instance, a correlation between the protons of the N-propyl group and the sulfonamide-bearing carbon of the benzene ring would confirm the N-propyl substitution on the sulfonamide nitrogen. The analysis of these NMR spectra is essential for confirming the successful synthesis of the target compound and for studying its conformational preferences in solution. nih.govauremn.org.bruoa.gr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.0125 - 140
Cyano C-115 - 120
N-CH₂2.8 - 3.245 - 55
CH₂1.4 - 1.820 - 30
CH₃0.8 - 1.210 - 15
C-SO₂-140 - 150
C-CN-130 - 140

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govjst.go.jp The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano (C≡N), sulfonyl (SO₂), and N-H (if present as a secondary amide) or C-H groups.

The cyano group typically exhibits a sharp, medium-intensity absorption in the region of 2220-2260 cm⁻¹. The sulfonyl group of the sulfonamide will show two strong, characteristic stretching vibrations, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). researchgate.netchemicalbook.comnist.gov The presence and positions of these bands provide strong evidence for the key functional groups within the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Cyano (C≡N)2220 - 2260Medium, Sharp
Sulfonyl (SO₂) Asymmetric Stretch1330 - 1370Strong
Sulfonyl (SO₂) Symmetric Stretch1140 - 1180Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Strong
N-H Stretch (if applicable)3200 - 3400Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netlibretexts.orglibretexts.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation of this ion provides a unique fingerprint that can be used to confirm the structure. Common fragmentation pathways for N-alkylbenzenesulfonamides include cleavage of the S-N bond, the C-S bond, and fragmentation of the alkyl chain. youtube.commiamioh.edu The observation of fragments corresponding to the benzenesulfonyl moiety, the propyl group, and the cyano-substituted phenyl ring would further corroborate the structure of this compound.

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. sigmaaldrich.comnih.govwu.ac.thmdpi.comsielc.com A reversed-phase HPLC method, typically using a C18 column, can be developed to separate this compound from any starting materials, byproducts, or degradation products. The method would involve a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH.

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area indicates a high purity level. HPLC can also be used on a preparative scale to isolate and purify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of any volatile impurities that may be present. researchgate.netshimadzu.comyoutube.comjapsonline.com This could include residual solvents from the synthesis or volatile byproducts.

In a GC-MS analysis, the sample is injected into a gas chromatograph, where volatile components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information about the volatile impurities. This technique is particularly useful for detecting and identifying genotoxic impurities, such as sulfonate esters, which can sometimes be formed during the synthesis of sulfonamides. google.com

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles of this compound, providing invaluable insights into its molecular conformation.

While no X-ray diffraction data exists for this compound, studies on analogous benzenesulfonamide (B165840) compounds reveal common crystallographic patterns. For instance, research on various N-substituted benzenesulfonamides often reports crystallization in common space groups such as P2₁/c or C2/c, which are centrosymmetric monoclinic space groups.

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a set of crystallographic parameters. These parameters would be presented in a format similar to the hypothetical data table below, which is based on typical values for related organic molecules.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₀H₁₂N₂O₂S
Formula Weight 240.28
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value to be determined
b (Å) Value to be determined
c (Å) Value to be determined
α (°) 90
β (°) Value to be determined
γ (°) 90
Volume (ų) Value to be determined
Z 4

This table is for illustrative purposes only and does not represent published experimental data.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In the case of this compound, several key interactions would be anticipated to play a crucial role in stabilizing the crystal lattice.

Based on the functional groups present in the molecule (a sulfonamide group, a cyano group, a phenyl ring, and a propyl chain), the primary intermolecular interactions would likely be:

N—H···O Hydrogen Bonds: The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens). This would very likely lead to the formation of strong N—H···O hydrogen bonds, which are a recurring and dominant feature in the crystal structures of related sulfonamides. These interactions often link molecules into chains or dimers.

C—H···O and C—H···N Interactions: Weaker C—H···O and C—H···N hydrogen bonds are also expected. The aromatic C-H groups of the benzene ring and the aliphatic C-H groups of the propyl chain could interact with the sulfonyl oxygen atoms or the nitrogen atom of the cyano group, further stabilizing the crystal packing.

π-Stacking and C—H···π Interactions: The presence of the benzene ring suggests the possibility of π-π stacking interactions between adjacent aromatic rings. Additionally, C—H···π interactions, where a C-H bond points towards the face of a phenyl ring, are also plausible and have been observed in the crystal structures of other benzenesulfonamide derivatives.

A detailed analysis of these interactions, including their distances and angles, would be crucial for understanding the supramolecular assembly of this compound.

Table of Compounds Mentioned

Compound Name

Theoretical and Computational Studies on 2 Cyano N Propylbenzenesulfonamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful in silico tools used to predict how a ligand, such as 2-cyano-N-propylbenzenesulfonamide, might interact with a biological macromolecule, typically a protein receptor. This approach is fundamental in drug discovery for identifying potential drug targets and optimizing lead compounds.

Ligand-Target Binding Prediction and Affinity Estimation

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. The process involves placing the ligand into the binding site of a receptor and using a scoring function to calculate the binding affinity. This affinity is often expressed as a binding free energy (ΔG) in kcal/mol or as a predicted inhibition constant (Ki). Lower energy values suggest a more stable and favorable interaction. mdpi.com

For a compound like this compound, potential targets could be inferred from the known activities of similar benzenesulfonamide (B165840) derivatives, which have shown effects against cancer-related proteins or enzymes involved in inflammation. nih.govnih.gov For instance, studies on other novel sulfonamides have investigated their binding to breast carcinoma cell line targets. nih.gov Docking studies against a panel of relevant proteins would yield data similar to that presented in the hypothetical table below, allowing for the prioritization of targets for further experimental validation.

Target Protein (PDB ID)Predicted Binding Energy (ΔG) (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Protein Kinase A-8.50.58
Carbonic Anhydrase II-7.91.85
Cyclooxygenase-2 (COX-2)-9.20.15
Phosphodiesterase 4B (PDE4B)-8.80.34

This table is representative and for illustrative purposes only. The values are not based on experimental results for this compound.

Elucidation of Binding Modes and Key Interaction Residues

Beyond simply predicting affinity, docking simulations provide a detailed, three-dimensional view of the ligand within the receptor's binding pocket. This allows researchers to elucidate the specific binding mode and identify the key amino acid residues that form interactions with the ligand. These interactions are critical for molecular recognition and can include:

Hydrogen Bonds: The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor and acceptor, likely forming crucial bonds with polar residues in a binding site. The cyano group (-C≡N) can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic benzene ring can stack with the side chains of aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Analysis of docking poses for similar molecules has revealed specific residue interactions that stabilize the complex. For example, in a study of a cyano-acrylamide derivative, interactions with histidine, arginine, and valine residues were identified as being important for binding to the 5-LOX enzyme. mdpi.com A similar analysis for this compound would generate a list of key interactions, helping to explain the structural basis of its (hypothetical) activity.

Target ProteinKey Interacting ResiduesType of Interaction
Protein Kinase ALys72, Glu91Hydrogen Bond
Val57, Leu173Hydrophobic
Carbonic Anhydrase IIThr199, Thr200Hydrogen Bond (with SO2NH)
Val121, Leu198Hydrophobic
COX-2Arg513, Tyr355Hydrogen Bond, Pi-Pi Stacking
Val349, Leu352Hydrophobic

This table is representative and for illustrative purposes only, showing typical interactions for a sulfonamide ligand.

Conformational Sampling in Receptor-Ligand Complexes

Both ligands and proteins are flexible entities. Conformational sampling, often performed using molecular dynamics (MD) simulations, is a computational technique that models the movement of atoms in a receptor-ligand complex over time. This method provides a more dynamic and realistic picture of the binding event than static docking. MD simulations can reveal how the protein structure might adapt to accommodate the ligand, identify stable binding poses that persist over time, and calculate binding free energies with higher accuracy by accounting for the entropy of the system. This analysis is crucial for confirming the stability of interactions predicted by initial docking studies.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.net These calculations provide fundamental insights into a molecule's geometry, stability, reactivity, and spectroscopic signatures.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods can calculate a variety of molecular properties that describe the electronic structure and reactivity of this compound.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For similar cyano-acetamide compounds, this gap has been calculated to be around 4.75 eV. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as regions that will participate in hydrogen bonding. researchgate.net For a sulfonamide, the oxygen atoms and the cyano nitrogen would be expected to show negative potential, while the hydrogen on the sulfonamide nitrogen would be a region of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and the stabilizing interactions between orbitals. It can quantify the stability arising from hyperconjugation and charge transfer events within the molecule, such as the delocalization of electrons from a lone pair into an antibonding orbital. researchgate.net

Calculated PropertyTypical Predicted Value/FindingSignificance
HOMO Energy~ -7.0 eVRelates to electron-donating ability
LUMO Energy~ -2.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap~ 4.8 eVIndicator of chemical stability and reactivity
Dipole Moment~ 2.0 - 3.0 DebyeMeasures overall molecular polarity
MEP Negative RegionSulfonyl oxygens, Cyano nitrogenSites for electrophilic attack / H-bond accepting
MEP Positive RegionSulfonamide N-HSite for nucleophilic attack / H-bond donating

This table is representative, with values based on findings for similar molecules like cyano-acetamides for illustrative purposes. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of a molecule, which can then be used to validate experimental data. Chemical suppliers of this compound note the availability of spectral data such as NMR, HPLC, and LC-MS. bldpharm.com

DFT methods can be used to calculate:

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be computed. By comparing the calculated vibrational modes with experimental spectra, researchers can confirm the molecular structure and the presence of key functional groups like the C≡N, S=O, and N-H bonds. researchgate.net

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be predicted. These calculated shifts, when compared to experimental results, serve as a powerful method for structural elucidation and assignment of signals in the experimental spectrum. researchgate.net

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization, ensuring the correct identification and structural confirmation of synthesized compounds like this compound.

The exploration of novel therapeutic agents is increasingly driven by computational methodologies, which offer a rapid and cost-effective means to design and evaluate new molecular entities. For a unique scaffold like this compound, these in silico techniques are invaluable for predicting its biological potential and guiding the synthesis of more potent and selective analogues.

Computational Design and In Silico Screening: The Quest for Novel Analogues

The structural features of this compound, namely the benzenesulfonamide core, the ortho-cyano group, and the N-propyl substituent, provide a rich template for computational exploration. Virtual screening and pharmacophore modeling are key strategies in the computational chemist's arsenal (B13267) to identify novel analogues with potentially enhanced biological activities.

Virtual screening of large compound libraries is a powerful approach to identify new molecules that are likely to bind to a specific biological target. nih.gov This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structure of a known active molecule as a template. For instance, in the context of benzenesulfonamide-containing compounds, virtual screening has been successfully employed to identify inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.govnih.gov The benzenesulfonamide moiety is known to interact with polar regions in enzyme active sites, often forming crucial hydrogen bonds. nih.gov

A typical virtual screening workflow for discovering novel analogues of this compound would involve several hierarchical steps:

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of this compound. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are presumed to be essential for biological activity. For example, a pharmacophore model for an arylsulfonamide might include hydrophobic features, hydrogen bond acceptors, and an anionic feature. nih.gov This model can then be used to rapidly screen large databases of compounds, filtering for those that match the defined pharmacophoric features.

Molecular Docking: The hits identified from pharmacophore screening can be further evaluated using molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. For benzenesulfonamide derivatives, docking studies have been instrumental in understanding their binding modes. For example, the sulfonamide group often interacts with key residues in the active site, such as Gln192 in COX-2, through hydrogen bonding. nih.gov

ADME/Toxicity Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is a critical step in the early stages of drug discovery. ekb.eg These predictions help to prioritize compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

The table below illustrates a hypothetical virtual screening cascade for identifying novel analogues of this compound.

Screening Stage Methodology Objective Hypothetical Outcome for this compound Analogues
Initial Library Large chemical database (e.g., ZINC, PubChem)To have a diverse set of molecules for screening.> 1,000,000 compounds
Pharmacophore Screening 3D Pharmacophore model based on the scaffoldTo rapidly filter for compounds with essential chemical features.~10,000 hits matching the pharmacophore
Molecular Docking Docking into a specific target's active siteTo predict binding affinity and orientation.~500 compounds with favorable docking scores
ADME/Tox Prediction In silico ADME/Tox modelsTo assess drug-likeness and potential toxicity.~50 lead candidates with good predicted profiles

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds and to guide lead optimization.

For benzenesulfonamide derivatives, QSAR studies have been successfully applied to understand and predict their activity in various therapeutic areas, including as anticancer and antioxidant agents. mdpi.comnih.gov These studies have revealed that a combination of electronic, steric, and hydrophobic properties often governs the biological activity of these compounds.

A QSAR study on novel sulfonamide derivatives as antioxidants, for instance, established a correlation between their antioxidant activity (IC50) and descriptors such as electrophilicity, SCF energy, and molar refractivity. mdpi.com Similarly, a QSAR analysis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides with anticancer activity highlighted the importance of molecular rigidity and the number of oxygen atoms for their cytotoxic potency. nih.gov

In the context of this compound, a QSAR model could be developed by synthesizing a series of analogues with variations in the N-alkyl chain, the position and nature of substituents on the benzene ring, and by replacing the cyano group with other electron-withdrawing or isosteric groups. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be built using various molecular descriptors.

The table below presents a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound analogues.

Descriptor Class Specific Descriptors Potential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesModulating interactions with polar residues in the target.
Steric/Topological Molecular weight, Molar refractivity, Shape indicesInfluencing the fit within the binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Affecting membrane permeability and hydrophobic interactions.
Quantum Chemical Electronegativity, Hardness, Electrophilicity indexDescribing the reactivity and stability of the molecule.

By constructing a robust and validated QSAR model, it would be possible to predict the activity of yet-to-be-synthesized analogues of this compound, thereby accelerating the discovery of new lead compounds with improved therapeutic potential.

Future Research Directions and Untapped Potential of 2 Cyano N Propylbenzenesulfonamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of sulfonamides has been a cornerstone of organic chemistry for decades. sci-hub.setandfonline.com However, future research on 2-cyano-N-propylbenzenesulfonamide should prioritize the development of novel and sustainable synthetic methodologies. Traditional methods often rely on the reaction of sulfonyl chlorides with amines, which can have drawbacks regarding reagent toxicity and waste generation. rsc.orgacs.org

Modern approaches that could be applied to the synthesis of this compound include:

Green Chemistry Approaches: The use of water as a solvent under controlled pH conditions has been shown to be a facile and environmentally benign method for sulfonamide synthesis, often yielding high-purity products through simple filtration. sci-hub.sersc.org Exploring such aqueous routes for this compound would align with the growing demand for sustainable chemical manufacturing. researchgate.net

Mechanosynthesis: Solvent-free mechanochemical methods, which involve the use of a ball mill, present a highly efficient and eco-friendly alternative. rsc.org These techniques can reduce reaction times and eliminate the need for bulk solvents, significantly lowering the environmental impact (E-factor) of the synthesis. rsc.org

Catalytic Methods: Transition-metal-catalyzed reactions and electrochemical synthesis offer innovative pathways to sulfonamides that can provide greater efficiency and functional group tolerance. acs.orgresearchgate.net Investigating these methods for the specific synthesis of this compound could lead to more efficient and versatile production routes.

Diversification of Chemical Space through Advanced Combinatorial Chemistry

To fully explore the therapeutic potential of this compound, it is crucial to systematically modify its structure and evaluate the resulting analogs. Advanced combinatorial chemistry, coupled with high-throughput screening, provides a powerful platform for this purpose. tandfonline.comchemrxiv.org

Future efforts should focus on:

Library Synthesis: Creating large, diverse libraries of compounds based on the this compound scaffold. This can be achieved by varying the substituents on both the benzene (B151609) ring and the propyl group of the sulfonamide. tandfonline.com

Parallel Synthesis: Employing parallel synthesis techniques to efficiently generate a multitude of derivatives. This approach has been successfully used to create libraries of N-acyl sulfonamides, demonstrating its feasibility for rapidly expanding the chemical space around a core structure. chemrxiv.org

High-Throughput Screening (HTS): Screening these libraries against a wide range of biological targets is essential for identifying new lead compounds. nih.govnih.govthermofisher.com HTS allows for the rapid evaluation of thousands of compounds, significantly accelerating the drug discovery process. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions

While the general mechanism of action for some sulfonamides, such as the inhibition of dihydropteroate (B1496061) synthase in bacteria, is well-established, a detailed understanding of the molecular interactions of this compound with its potential targets is lacking. tandfonline.comresearchgate.net

Future research should aim to:

Elucidate Structure-Activity Relationships (SAR): Systematically correlating the structural modifications of this compound derivatives with their biological activity is fundamental. nih.govnih.govopenaccesspub.org This involves identifying which functional groups and stereochemical arrangements are critical for potency and selectivity. oup.com

X-ray Crystallography and NMR Spectroscopy: Obtaining high-resolution crystal structures of this compound analogs bound to their protein targets can provide invaluable insights into the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govacs.org

Isothermal Titration Calorimetry (ITC): This technique can be used to precisely measure the thermodynamic parameters of binding, offering a deeper understanding of the driving forces behind the ligand-protein interaction.

Development of Advanced Computational Models for Predictive Biology

Computational methods are increasingly integral to modern drug discovery, offering a way to rationalize experimental findings and predict the activity of novel compounds. icm.edu.plnanobioletters.com For this compound, the development of advanced computational models represents a significant opportunity.

Key areas for future development include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can enable the prediction of the biological activity of unsynthesized analogs of this compound based on their physicochemical properties. nanobioletters.com This can help prioritize which compounds to synthesize and test, saving time and resources.

Molecular Docking and Molecular Dynamics (MD) Simulations: These in silico techniques can be used to predict the binding poses of this compound derivatives within the active sites of various protein targets. chemrxiv.orgtandfonline.com MD simulations can further provide insights into the stability of these interactions over time. chemrxiv.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of compounds with favorable drug-like profiles, reducing the likelihood of late-stage failures in drug development. nih.gov

Investigation of Broader Biological Target Landscapes

The sulfonamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. tandfonline.comtandfonline.com While historically known for their antibacterial properties, sulfonamide derivatives have shown efficacy as anticancer, anti-inflammatory, and antiviral agents, among others. researchgate.netopenaccesspub.org

A critical future direction for this compound is to explore its potential against a broader range of biological targets beyond the classical ones. This can be achieved through:

Phenotypic Screening: Testing libraries of this compound analogs in cell-based assays that measure a specific phenotype (e.g., cancer cell death, inhibition of viral replication) without a preconceived target can lead to the discovery of novel mechanisms of action. nih.gov

Target-Based Screening: Evaluating these compounds against a diverse panel of enzymes and receptors, such as kinases, proteases, and G-protein coupled receptors, could uncover unexpected activities. genome.jp The versatility of the sulfonamide moiety suggests that derivatives of this compound may interact with targets not traditionally associated with this class of compounds. nih.gov

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is rapidly evolving, providing new tools and techniques to probe biological systems with chemical precision. annualreviews.orgnih.govbroadinstitute.orgfrontiersin.org The future study of this compound would greatly benefit from the integration of these emerging technologies.

Promising areas of integration include:

Chemoproteomics: This powerful technology allows for the identification of the protein targets of a small molecule in a complex biological sample, such as a cell lysate or even a living cell. nih.govnih.govbayer.comyoutube.com Applying chemoproteomic approaches to this compound and its derivatives could definitively identify their molecular targets and off-targets, providing a comprehensive understanding of their mechanism of action. nih.govyoutube.com

Chemical Probes: Developing derivatives of this compound that are modified with reporter tags (e.g., fluorophores, biotin) would create valuable chemical probes. nih.gov These probes could be used to visualize the subcellular localization of the compound and its targets, and to isolate and identify binding partners.

Targeted Protein Degradation: The development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues has opened up new therapeutic modalities. nih.gov Exploring the potential of this compound as a ligand for an E3 ligase or as a warhead to be incorporated into a degrader molecule could lead to the development of novel therapeutics that function by inducing the degradation of disease-causing proteins. youtube.com

Q & A

Q. What are the optimized synthetic routes for 2-cyano-N-propylbenzenesulfonamide, and what factors influence reaction yields?

The synthesis typically involves sulfonylation of a benzenesulfonyl chloride intermediate with N-propylamine, followed by cyanation at the ortho position. Key factors include:

  • Temperature control : Reactions often require low temperatures (0–5°C) during sulfonamide bond formation to minimize side reactions like hydrolysis .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine, improving coupling efficiency .
  • Catalytic additives : Bases like triethylamine or DMAP neutralize HCl byproducts, driving the reaction forward .

Q. Example reaction conditions :

StepReagents/ConditionsYield (%)
SulfonylationBenzenesulfonyl chloride, N-propylamine, DMF, 0°C65–75
CyanationCuCN, DMSO, 120°C40–50

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for propyl chain protons (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for N-CH₂) and aromatic protons (δ 7.5–8.0 ppm) confirm substitution patterns .
    • ¹³C NMR : The cyano group appears at δ 110–120 ppm, while sulfonamide sulfur resonates at δ 45–50 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 253.08) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C≡N (~2250 cm⁻¹) confirm functional groups .

Q. What are the common impurities formed during synthesis, and how are they identified?

  • Unreacted starting materials : Residual benzenesulfonyl chloride (detected via HPLC retention time matching).
  • Hydrolysis byproducts : Sulfonic acid derivatives (identified by broad IR peaks at 2500–3000 cm⁻¹ for -SO₃H) .
  • Cyanation side products : Over- or under-cyanated isomers (resolved using reverse-phase HPLC with a C18 column and acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different solvent systems?

  • Density Functional Theory (DFT) : Calculates charge distribution to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect increases sulfonamide sulfur’s electrophilicity, enhancing reactivity in polar solvents .
  • Solvent Parameter Analysis : Kamlet-Taft parameters (polarity, hydrogen-bonding) model solvation effects. Acetonitrile (high polarity, low H-bonding) stabilizes transition states in SN2 reactions .

Q. What strategies resolve discrepancies in NMR data for sulfonamide derivatives?

  • Variable Temperature NMR : Resolves dynamic rotational barriers in sulfonamide bonds. For example, coalescence temperatures >100°C indicate restricted rotation around the S-N bond .
  • 2D NMR (COSY, HSQC) : Correlates overlapping aromatic protons and confirms cyano group positioning .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural assignments when spectral data conflicts (e.g., distinguishing para vs. ortho substitution) .

Q. How does the electronic nature of substituents affect the biological activity of benzenesulfonamide derivatives?

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-withdrawing groups (e.g., -CN) : Enhance binding to enzymes like carbonic anhydrase by polarizing the sulfonamide moiety .
    • Alkyl chains (e.g., -N-propyl) : Modulate lipophilicity, impacting membrane permeability (logP values optimized to 1.5–2.5 for bioavailability) .

Q. Example biological assay data :

DerivativeIC₅₀ (nM) Carbonic Anhydrase IXlogP
2-Cyano-N-propyl12.3 ± 1.21.8
4-Nitro-N-propyl8.9 ± 0.92.1

Methodological Notes

  • Contradiction Analysis : Conflicting NMR signals may arise from tautomerism or solvent effects. Cross-validation with mass spectrometry and X-ray crystallography is critical .
  • Advanced Synthesis : For regioselective cyanation, use directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd/Cu) to target the ortho position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.